molecular formula C11H12N4O7 B14627825 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate CAS No. 56820-40-7

2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate

Cat. No.: B14627825
CAS No.: 56820-40-7
M. Wt: 312.24 g/mol
InChI Key: SMOJGELYULWUBG-UHFFFAOYSA-N
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Description

2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate is an organic compound with a complex structure, featuring both nitro and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 2,4-dinitroaniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and carbamoyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

56820-40-7

Molecular Formula

C11H12N4O7

Molecular Weight

312.24 g/mol

IUPAC Name

2-(5-carbamoyl-2,4-dinitroanilino)ethyl acetate

InChI

InChI=1S/C11H12N4O7/c1-6(16)22-3-2-13-8-4-7(11(12)17)9(14(18)19)5-10(8)15(20)21/h4-5,13H,2-3H2,1H3,(H2,12,17)

InChI Key

SMOJGELYULWUBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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